N-(4-methylphenyl)piperidine-1-carboxamide
Overview
Description
N-(4-methylphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Inhibition
N-(4-methylphenyl)piperidine-1-carboxamide derivatives have been explored for their potential in inhibiting HIV-1. A study by Imamura et al. (2006) discovered a compound with strong inhibition of CCR5-using HIV-1 clinical isolates, highlighting the compound's potential in HIV-1 therapy.
Anti-angiogenic Properties
Research by Kambappa et al. (2017) indicates that certain derivatives of this compound exhibit significant anti-angiogenic activities. This property can be crucial in developing anticancer therapies, as it can hinder the growth of blood vessels in tumors.
Soluble Epoxide Hydrolase Inhibition
A study by Thalji et al. (2013) demonstrates the identification of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. This compound shows potential in treating various diseases, given the enzyme's role in inflammatory and pain processes.
Neuroinflammation Imaging
Horti et al. (2019) researched a compound closely related to this compound for PET imaging of microglia in the brain. This application is vital in studying neuroinflammation in neuropsychiatric disorders.
Anti-Acetylcholinesterase Activity
In the field of neurodegenerative diseases, Sugimoto et al. (1990) found that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit anti-acetylcholinesterase activity. This finding is significant in developing treatments for conditions like Alzheimer's disease.
Corrosion Inhibition
Piperidine derivatives have also found application in material sciences. Rajendraprasad et al. (2020) studied the role of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor, showing its efficacy in protecting metals.
Cannabinoid Receptor Antagonism
Research by Lan et al. (1999) on a structurally similar compound suggests potential applications in modulating cannabinoid receptors, which could have therapeutic implications in various conditions.
Properties
IUPAC Name |
N-(4-methylphenyl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-5-7-12(8-6-11)14-13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXGCPYCUKGQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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